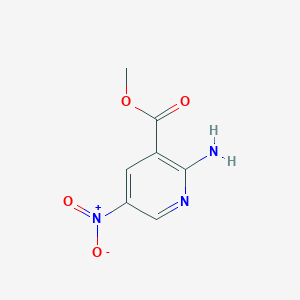

Methyl 2-amino-5-nitronicotinate

Description

BenchChem offers high-quality Methyl 2-amino-5-nitronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-nitronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMPFIBIUJBCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516907 | |

| Record name | Methyl 2-amino-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88312-64-5 | |

| Record name | Methyl 2-amino-5-nitro-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88312-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-amino-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-amino-5-nitronicotinate, a key chemical intermediate. This document outlines a feasible synthetic pathway, detailed experimental protocols, and a summary of analytical data for the characterization of the compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 88312-64-5 |

| Molecular Formula | C₇H₇N₃O₄ |

| Molecular Weight | 197.15 g/mol |

| IUPAC Name | Methyl 2-amino-5-nitropyridine-3-carboxylate |

Synthesis Pathway

The synthesis of Methyl 2-amino-5-nitronicotinate can be achieved through a two-step process commencing with the nitration of 2-aminonicotinic acid to yield 2-amino-5-nitronicotinic acid. This intermediate is then subjected to esterification to produce the final product.

An In-depth Technical Guide to Methyl 2-amino-5-nitronicotinate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-nitronicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring an amino group, a nitro group, and a methyl ester on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, and available experimental data.

Chemical Structure and Properties

Methyl 2-amino-5-nitronicotinate is a small molecule with the chemical formula C₇H₇N₃O₄ and a molecular weight of 197.15 g/mol .[1][2] The structural formula and key identifiers are presented below.

Structure:

Caption: Chemical structure of Methyl 2-amino-5-nitronicotinate.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 88312-64-5 | [1][2] |

| Molecular Formula | C₇H₇N₃O₄ | [1][2] |

| Molecular Weight | 197.15 g/mol | [1][2] |

| IUPAC Name | Methyl 2-amino-5-nitropyridine-3-carboxylate | [1] |

| SMILES | COC(=O)C1=C(N)N=CC(=C1)--INVALID-LINK--[O-] | [2] |

| InChI | InChI=1S/C7H7N3O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | [1] |

| Purity | Typically ≥97% (commercial) | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Experimental Data

Synthesis

Inferred Synthetic Workflow:

Caption: Inferred synthetic workflow for Methyl 2-amino-5-nitronicotinate.

Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for the synthesis of Methyl 2-amino-5-nitronicotinate is not currently published. The following is a generalized, hypothetical procedure based on standard organic chemistry transformations for the nitration of aromatic rings. This protocol has not been experimentally validated and should be approached with caution.

-

Esterification of 2-Aminonicotinic Acid:

-

To a solution of 2-aminonicotinic acid in methanol, slowly add thionyl chloride at 0 °C.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude Methyl 2-aminonicotinate.

-

Purify by column chromatography if necessary.

-

-

Nitration of Methyl 2-aminonicotinate:

-

Dissolve Methyl 2-aminonicotinate in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide).

-

Collect the precipitate by filtration, wash with water, and dry to obtain crude Methyl 2-amino-5-nitronicotinate.

-

Recrystallize from a suitable solvent (e.g., ethanol) for purification.

-

Spectroscopic Data

While specific spectra are often proprietary to chemical suppliers, typical spectral characteristics can be inferred based on the structure of the molecule. Commercial suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data for this compound.[2]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm).- A broad singlet for the amino protons.- Two doublets in the aromatic region for the pyridine ring protons. |

| ¹³C NMR | - A signal for the methyl ester carbon (~52 ppm).- A signal for the carbonyl carbon of the ester (~165 ppm).- Signals for the aromatic carbons of the pyridine ring, with shifts influenced by the amino, nitro, and ester substituents. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹).- C-H stretching vibrations for the aromatic ring and methyl group (~2900-3100 cm⁻¹).- C=O stretching vibration for the ester group (~1700-1730 cm⁻¹).- Asymmetric and symmetric stretching vibrations for the nitro group (~1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively).- C-N stretching vibrations (~1200-1350 cm⁻¹). |

| Mass Spec. | - A molecular ion peak (M⁺) at m/z = 197.- Fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and the nitro group (-NO₂). |

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity, including cytotoxicity, antimicrobial properties, or enzyme inhibition, of Methyl 2-amino-5-nitronicotinate. Research on structurally related nitroaromatic compounds suggests potential for biological activity, but dedicated studies on this specific molecule are required.

Signaling Pathways and Experimental Workflows

Due to the lack of published research on the biological effects of Methyl 2-amino-5-nitronicotinate, there are no established signaling pathways or detailed experimental workflows to visualize.

Conclusion

Methyl 2-amino-5-nitronicotinate is a chemical compound with a well-defined structure and basic chemical properties. While its potential as a synthetic intermediate is clear, a significant gap exists in the scientific literature regarding its detailed synthesis, comprehensive spectroscopic characterization, and biological activity. Further research is warranted to explore the potential applications of this molecule in drug discovery and development. The information provided in this guide serves as a foundational resource for researchers interested in pursuing studies on this compound.

References

"Methyl 2-amino-5-nitronicotinate" CAS number and supplier information

CAS Number: 88312-64-5

This technical guide provides an in-depth overview of Methyl 2-amino-5-nitronicotinate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, supplier information, and its role as a versatile building block in medicinal chemistry.

Chemical Properties and Data

Methyl 2-amino-5-nitronicotinate is a pyridine derivative with the chemical formula C₇H₇N₃O₄. Its structure features an amino group at the 2-position, a nitro group at the 5-position, and a methyl ester at the 3-position of the pyridine ring. These functional groups make it a valuable precursor for the synthesis of more complex heterocyclic compounds.

| Property | Value |

| CAS Number | 88312-64-5[1] |

| Molecular Formula | C₇H₇N₃O₄ |

| Molecular Weight | 197.15 g/mol |

| Appearance | White solid (at room temperature and pressure)[2] |

| Synonyms | Methyl 2-amino-5-nitro-3-pyridinecarboxylate, 2-Amino-5-nitronicotinic acid methyl ester |

Spectral Data: Comprehensive spectral data for Methyl 2-amino-5-nitronicotinate, including 1H NMR, 13C NMR, IR, and mass spectrometry, are available from various chemical suppliers and databases.[3] This information is crucial for confirming the identity and purity of the compound in a laboratory setting.

Synthesis and Experimental Protocols

Reaction Scheme:

Synthetic pathway for Methyl 2-amino-5-nitronicotinate.

Generalized Experimental Protocol:

-

Materials:

-

Methyl 2-aminonicotinate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Appropriate glassware and stirring apparatus

-

-

Procedure:

-

In a round-bottom flask, cool a solution of Methyl 2-aminonicotinate in concentrated sulfuric acid to 0°C in an ice bath with stirring.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at 0-10°C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure Methyl 2-amino-5-nitronicotinate.

-

Note: This is a generalized protocol and the specific amounts of reagents, reaction times, and purification methods would need to be optimized for best results.

Applications in Drug Development and Medicinal Chemistry

Methyl 2-amino-5-nitronicotinate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and complex heterocyclic systems.[2] The presence of amino, nitro, and ester functional groups allows for a variety of chemical transformations, making it a versatile building block for creating libraries of compounds for drug discovery.

The 2-aminopyridine moiety is a known pharmacophore present in drugs targeting a range of biological receptors. For instance, derivatives of 2-aminopyridine have been investigated as potential σ₂ receptor antagonists, which are of interest for cancer therapy and diagnosis.[4][5] While direct biological activity of Methyl 2-amino-5-nitronicotinate has not been extensively reported, its role as a precursor to more complex and biologically active molecules is significant. For example, similar 2-aminobenzothiazole derivatives have been explored for their anticancer properties by targeting signaling pathways like the PI3K/AKT/mTOR pathway.[6]

Logical Workflow for Drug Discovery Application:

Use of Methyl 2-amino-5-nitronicotinate in a drug discovery workflow.

Supplier Information

Methyl 2-amino-5-nitronicotinate is commercially available from several chemical suppliers. Researchers can procure this compound for their research and development needs.

| Supplier | Website |

| BLD Pharm | --INVALID-LINK--[1] |

| Finetech Industry Limited | --INVALID-LINK--[7] |

| ChemicalBook | --INVALID-LINK--[3] |

Note: Availability and pricing may vary. It is recommended to contact the suppliers directly for the most current information.

References

- 1. 88312-64-5|Methyl 2-amino-5-nitronicotinate|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. Methyl2-aMino-5-nitronicotinate(88312-64-5) 1H NMR [m.chemicalbook.com]

- 4. 2-Aminopyridine derivatives as potential σ(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 2-amino-5-nitronicotinate | CAS: 88312-64-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

Spectroscopic Profile of Methyl 2-amino-5-nitronicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-5-nitronicotinate, a key intermediate in various synthetic pathways. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 2-amino-5-nitronicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

| m/z | Assignment |

| Data not available in search results |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Methyl 2-amino-5-nitronicotinate are not explicitly available in the searched literature. However, based on standard laboratory practices, the following general methodologies would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Methyl 2-amino-5-nitronicotinate would be prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample would be dissolved in a suitable solvent and introduced into the instrument.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Methyl 2-amino-5-nitronicotinate.

A Technical Guide to the Solubility of Methyl 2-amino-5-nitronicotinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-amino-5-nitronicotinate. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility profile based on the compound's chemical structure and provides detailed experimental protocols for determining its solubility in various organic solvents. Furthermore, it introduces computational methods for solubility prediction.

Predicted Solubility Profile

The solubility of an organic compound is primarily determined by its polarity, molecular size, and the presence of functional groups capable of forming hydrogen bonds. Methyl 2-amino-5-nitronicotinate possesses a combination of polar functional groups (amino, nitro, and ester) and a relatively nonpolar aromatic ring. This structure suggests a degree of solubility in a range of solvents. The predicted qualitative solubility in common organic solvents is summarized in Table 1.

| Solvent Class | Common Solvents | Predicted Solubility of Methyl 2-amino-5-nitronicotinate | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The amino and nitro groups, along with the ester carbonyl, can participate in hydrogen bonding with protic solvents. However, the overall aromatic structure may limit high solubility in water. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble | The polar nature of these solvents can effectively solvate the polar functional groups of the molecule through dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The significant polarity imparted by the amino, nitro, and ester groups makes it unlikely to be highly soluble in nonpolar solvents. The principle of "like dissolves like" suggests poor miscibility. |

| Acidic Aqueous | Dilute HCl | Soluble | The basic amino group will be protonated in an acidic solution, forming a water-soluble salt.[1] |

| Basic Aqueous | Dilute NaOH | Potentially Sparingly Soluble | The amino group is not expected to react with a base. While strong bases can hydrolyze the ester, this is a chemical reaction rather than simple dissolution. The compound itself is not strongly acidic and therefore is not expected to show significantly increased solubility in base.[1] |

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following protocols outline methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.

Materials:

-

Methyl 2-amino-5-nitronicotinate

-

A selection of organic solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), hexane, toluene)

-

5% aqueous solutions of HCl and NaOH

-

Test tubes

-

Vortex mixer

-

Water bath

-

Add approximately 25 mg of Methyl 2-amino-5-nitronicotinate to a test tube.

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.

-

Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

-

If the compound is not soluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature.

-

For the acidic and basic solutions, observe for complete dissolution which indicates the formation of a soluble salt.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

Methyl 2-amino-5-nitronicotinate

-

High-purity organic solvents

-

Screw-cap vials or flasks

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

A suitable analytical method for concentration determination (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

Add an excess amount of Methyl 2-amino-5-nitronicotinate to a vial (enough to ensure a saturated solution with undissolved solid remaining).

-

Accurately pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly and place it in a constant temperature shaker bath.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved solid.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Determine the concentration of Methyl 2-amino-5-nitronicotinate in the diluted solution using a pre-validated analytical method.

-

Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of Methyl 2-amino-5-nitronicotinate.

Caption: Workflow for Experimental Solubility Determination.

Computational Prediction of Solubility

In the absence of experimental data, computational methods can provide useful estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[3][4][5][6]

These models utilize molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. By training a model on a large dataset of compounds with known solubilities, it is possible to predict the solubility of new or uncharacterized molecules like Methyl 2-amino-5-nitronicotinate.

Key Molecular Descriptors for Solubility Prediction:

-

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

-

Molecular Weight and Volume: Larger molecules are often less soluble.

-

Polar Surface Area (PSA): Relates to the ability to form hydrogen bonds.

-

Number of Hydrogen Bond Donors and Acceptors: Crucial for interactions with protic solvents.

While QSPR models provide valuable estimations for guiding research and development, they should not be considered a substitute for experimental verification.

This guide provides a framework for understanding and determining the solubility of Methyl 2-amino-5-nitronicotinate. For drug development professionals, accurate solubility data is a critical parameter influencing bioavailability, formulation, and ultimately, the therapeutic efficacy of a compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. Estimation of aqueous solubility of organic compounds with QSPR approach - ProQuest [proquest.com]

An In-depth Technical Guide to Methyl 2-amino-5-nitronicotinate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-nitronicotinate is a niche yet significant heterocyclic compound, primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its strategic placement of amino, nitro, and methyl ester functional groups on a pyridine ring makes it a versatile building block for the construction of various fused heterocyclic systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of Methyl 2-amino-5-nitronicotinate, including detailed experimental protocols, quantitative data, and logical workflows for its synthesis and application.

Introduction

Methyl 2-amino-5-nitronicotinate, with the CAS number 88312-64-5, is a pyridine derivative that has gained importance as a precursor in the synthesis of pharmacologically active compounds. Notably, it serves as a crucial starting material for the preparation of thiazolo[5,4-b]pyridine derivatives, a class of compounds investigated for their potential as c-KIT and EGFR-TK inhibitors in cancer therapy. The inherent reactivity of its functional groups allows for a variety of chemical transformations, making it a valuable tool for medicinal chemists and organic synthesis professionals.

Discovery and History

While the specific historical details of the initial discovery and synthesis of Methyl 2-amino-5-nitronicotinate are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of substituted nicotinic acid derivatives for pharmaceutical applications. The development of synthetic methodologies for the regioselective functionalization of the pyridine ring, particularly nitration and amination, paved the way for the creation of such multifunctional intermediates. Its use as a reactant in the synthesis of more complex heterocyclic systems is documented in patent literature, highlighting its role in modern drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-amino-5-nitronicotinate is presented in the table below.

| Property | Value |

| CAS Number | 88312-64-5 |

| Molecular Formula | C₇H₇N₃O₄ |

| Molecular Weight | 197.15 g/mol |

| Appearance | (Not explicitly found in searches) |

| Melting Point | (Not explicitly found in searches) |

| Boiling Point | (Not explicitly found in searches) |

| Solubility | (Not explicitly found in searches) |

Note: Detailed experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in the surveyed literature. These would typically be determined empirically in a laboratory setting.

Synthesis and Experimental Protocols

The synthesis of Methyl 2-amino-5-nitronicotinate is not described in a single, seminal publication. However, its preparation can be logically deduced from established methods for the synthesis of its precursors and the nitration of related compounds. A plausible synthetic pathway is outlined below.

Logical Synthesis Workflow

The synthesis of Methyl 2-amino-5-nitronicotinate can be envisioned as a two-step process starting from 2-aminonicotinic acid: 1) Esterification of the carboxylic acid to form methyl 2-aminonicotinate, and 2) Regioselective nitration of the pyridine ring at the 5-position.

Caption: A logical workflow for the synthesis of Methyl 2-amino-5-nitronicotinate.

Detailed Experimental Protocol for a Reaction Utilizing Methyl 2-amino-5-nitronicotinate

The following protocol is adapted from patent literature (WO2023224892A1) and describes a reaction where Methyl 2-amino-5-nitronicotinate is used as a starting material.[1]

Reaction: N-Sulfonylation of Methyl 2-amino-5-nitronicotinate

Materials:

-

Methyl 2-amino-5-nitronicotinate (200 mg, 1.014 mmol)

-

Sodium hydride (NaH) (81 mg, 2.029 mmol)

-

4-Butylbenzene-1-sulfonyl chloride (246 µL, 1.268 mmol)

-

Anhydrous Tetrahydrofuran (THF) (5072 µL)

-

Deionized Water (H₂O)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of Methyl 2-amino-5-nitronicotinate (200 mg, 1.014 mmol) in anhydrous THF (5072 µL), add sodium hydride (81 mg, 2.029 mmol).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add 4-Butylbenzene-1-sulfonyl chloride (246 µL, 1.268 mmol) to the reaction mixture.

-

Continue stirring at room temperature for an additional 15 minutes.

-

Dilute the reaction mixture with H₂O (10 mL).

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

The combined organic layers can then be dried, filtered, and concentrated under reduced pressure to yield the crude product, which may be further purified by chromatography.

Caption: A step-by-step workflow for the N-sulfonylation of Methyl 2-amino-5-nitronicotinate.[1]

Spectroscopic and Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons on the pyridine ring and the methyl ester.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups, including the N-H stretches of the amino group, the C=O stretch of the ester, and the N-O stretches of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound.

Applications in Drug Discovery and Organic Synthesis

The primary application of Methyl 2-amino-5-nitronicotinate is as a synthetic intermediate. Its structure is particularly amenable to the construction of fused heterocyclic systems.

Synthesis of Thiazolo[5,4-b]pyridine Derivatives

A significant application of Methyl 2-amino-5-nitronicotinate is in the synthesis of thiazolo[5,4-b]pyridine derivatives. These compounds have been identified as potential inhibitors of c-KIT and epidermal growth factor receptor tyrosine kinase (EGFR-TK), which are important targets in cancer therapy.[2][3] The synthesis typically involves the reaction of the aminonicotinate with a thiocyanating agent, followed by cyclization to form the thiazole ring fused to the pyridine core.

Caption: The role of Methyl 2-amino-5-nitronicotinate in the synthesis of potential cancer therapeutics.[2][3]

Conclusion

Methyl 2-amino-5-nitronicotinate is a valuable, albeit specialized, building block in organic synthesis, with a notable role in the development of novel therapeutic agents. While its own discovery and detailed characterization are not widely published, its utility is evident from its application in the synthesis of complex heterocyclic structures with significant biological activity. This guide has provided a comprehensive overview of the available information on this compound, highlighting its synthetic accessibility and importance in medicinal chemistry research. Further investigation into its synthesis optimization and the exploration of its potential in the creation of new chemical entities are warranted.

References

- 1. WO2023224892A1 - Inhibitors of msba as antibiotics, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]

- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-amino-5-nitronicotinate: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-nitronicotinate is a valuable heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amino group, a nitro group, and a methyl ester on a pyridine core, provides a versatile platform for the synthesis of a diverse array of complex molecules with potential therapeutic and electronic applications. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on its role in the development of novel bioactive compounds.

Physicochemical Properties

| Property | Value |

| CAS Number | 88312-64-5 |

| Molecular Formula | C₇H₇N₃O₄ |

| Molecular Weight | 197.15 g/mol |

| Appearance | Not specified in provided results |

| Solubility | Not specified in provided results |

Synthesis of Methyl 2-amino-5-nitronicotinate

While a specific detailed protocol for the synthesis of Methyl 2-amino-5-nitronicotinate was not found in the provided search results, the synthesis of the closely related compound, 2-amino-5-nitropyridine, provides a strong model for its preparation. The most probable synthetic route involves the nitration of a methyl 2-aminonicotinate precursor.

General Experimental Protocol (Hypothetical, based on related syntheses):

Reaction: Nitration of Methyl 2-aminonicotinate

Reagents:

-

Methyl 2-aminonicotinate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Dichloroethane (or other suitable solvent)

-

Ice

-

Water

-

Sodium Bicarbonate solution (or other suitable base)

Procedure:

-

In a reaction vessel, dissolve Methyl 2-aminonicotinate in dichloroethane.

-

Cool the solution in an ice bath to below 10°C.

-

Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 5-10°C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate solution, until the pH is neutral.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloroethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure Methyl 2-amino-5-nitronicotinate.

Logical Workflow for the Synthesis of Methyl 2-amino-5-nitronicotinate:

Caption: Hypothetical workflow for the synthesis of Methyl 2-amino-5-nitronicotinate.

Reactivity and Applications as a Heterocyclic Building Block

The chemical versatility of Methyl 2-amino-5-nitronicotinate stems from the distinct reactivity of its three functional groups. This allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Reactions of the Amino Group

The 2-amino group is a key functional handle for various coupling reactions, enabling the introduction of diverse substituents.

-

Amide Coupling: The amino group can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This reaction is fundamental in the construction of many biologically active molecules.

-

Suzuki Coupling: While less common for the amino group itself, it can be transformed into a leaving group (e.g., a diazonium salt) to participate in cross-coupling reactions. More commonly, the amino group directs ortho-lithiation, which can then be used in subsequent reactions.

-

Buchwald-Hartwig Amination: The amino group can participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form substituted aminopyridines.

Reactions of the Nitro Group

The 5-nitro group is a strong electron-withdrawing group that influences the reactivity of the pyridine ring. It can also be readily transformed into other functional groups.

-

Reduction to an Amine: The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation (e.g., with Pd/C and H₂).[1][2] This transformation is particularly useful for creating diamino-substituted pyridines, which are precursors to various fused heterocyclic systems.

Experimental Protocol for the Reduction of the Nitro Group (General):

Reagents:

-

Methyl 2-amino-5-nitronicotinate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (or other suitable solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve Methyl 2-amino-5-nitronicotinate in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diamine derivative by column chromatography or recrystallization.

Logical Workflow for the Reduction of the Nitro Group:

Caption: General workflow for the reduction of the nitro group.

Reactions of the Methyl Ester

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

-

Hydrolysis: The ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used in amide coupling reactions or other transformations.

-

Amidation: The ester can be directly converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.

Applications in Drug Discovery

Substituted aminopyridines and their derivatives are prevalent scaffolds in many clinically used drugs and drug candidates, particularly in the area of kinase inhibitors. The structural features of Methyl 2-amino-5-nitronicotinate make it an attractive starting material for the synthesis of such compounds. While specific examples detailing the use of Methyl 2-amino-5-nitronicotinate in the synthesis of kinase inhibitors with corresponding IC50 values were not found in the search results, the general importance of the aminopyridine scaffold is well-established.

The general strategy involves using the amino group as an anchor point for building more complex structures that can interact with the active site of a target kinase. The nitro group can be used to modulate the electronic properties of the molecule or can be reduced to an amino group to provide an additional point for diversification.

Potential Signaling Pathways Targeted by Derivatives:

Derivatives of Methyl 2-amino-5-nitronicotinate could potentially target a variety of signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. Kinase families that are frequently targeted by aminopyridine-based inhibitors include:

-

Tyrosine Kinases: (e.g., EGFR, Abl, Src)

-

Serine/Threonine Kinases: (e.g., MAP kinases, CDKs, PI3K)

Illustrative Diagram of a Generic Kinase Inhibition Pathway:

Caption: Generic kinase signaling pathway and point of inhibition.

Conclusion

Methyl 2-amino-5-nitronicotinate is a highly functionalized heterocyclic building block with significant potential in synthetic organic chemistry. Its versatile reactivity allows for the facile introduction of molecular diversity, making it an important intermediate in the discovery of novel pharmaceuticals and advanced materials. Further exploration of its reactivity and applications is likely to lead to the development of new and innovative molecules with a wide range of biological and physical properties. Researchers in drug development and materials science are encouraged to consider this compound as a valuable tool in their synthetic endeavors.

References

The Emerging Potential of Methyl 2-amino-5-nitronicotinate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this class, substituted aminonicotinates, particularly those bearing a nitro group, represent a promising but underexplored area for drug discovery. This technical guide focuses on the potential applications of Methyl 2-amino-5-nitronicotinate as a versatile building block for the synthesis of novel bioactive molecules. Drawing on data from structurally related compounds, this document outlines potential therapeutic applications, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes key concepts to guide further research and development in this area.

Introduction: The Significance of the 2-Amino-5-Nitropyridine Scaffold

The 2-amino-5-nitropyridine moiety is a key pharmacophore found in a variety of biologically active compounds. The presence of an amino group at the 2-position and an electron-withdrawing nitro group at the 5-position on the pyridine ring creates a unique electronic environment that can be exploited for targeted drug design. Methyl 2-amino-5-nitronicotinate, as a derivative of this scaffold, offers multiple points for chemical modification, making it an attractive starting material for the generation of diverse chemical libraries. Its structural features suggest potential applications in several therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of Methyl 2-amino-5-nitronicotinate and Its Derivatives

The synthesis of Methyl 2-amino-5-nitronicotinate can be achieved through the nitration of Methyl 2-aminonicotinate. The amino group at the 2-position directs the nitration to the 5-position of the pyridine ring.

General Synthesis Protocol for Methyl 2-amino-5-nitronicotinate

A common method for the synthesis of Methyl 2-amino-5-nitronicotinate involves the careful nitration of Methyl 2-aminonicotinate.

Materials:

-

Methyl 2-aminonicotinate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Cool a solution of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add Methyl 2-aminonicotinate to the cooled sulfuric acid with constant stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of Methyl 2-aminonicotinate in sulfuric acid, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Potential Therapeutic Applications and Biological Activities of Derivatives

While specific biological data for Methyl 2-amino-5-nitronicotinate is limited in publicly available literature, the activities of structurally similar compounds provide strong indications of its potential in medicinal chemistry.

Anticancer Activity

Nicotinic acid and its derivatives have been investigated for their potential as anticancer agents. The pyridine ring is a key feature in several approved kinase inhibitors. Derivatives of the 2-amino-5-nitropyridine scaffold could potentially be developed as inhibitors of various kinases implicated in cancer progression. For instance, novel nicotinic acid derivatives have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2)[1].

Table 1: Cytotoxic Activity of Representative Nicotinic Acid Derivatives against Human Cancer Cell Lines [1]

| Compound | HCT-15 (Colon) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | CF-295 (Glioblastoma) IC₅₀ (µM) |

| 5b | 0.085 | 0.12 | 0.25 |

| 5c | 0.045 | 0.09 | 0.18 |

| Sorafenib | 0.092 | 0.15 | 0.31 |

| Doxorubicin | 0.068 | 0.11 | 0.22 |

Note: The compounds listed are examples of nicotinic acid derivatives and not direct derivatives of Methyl 2-amino-5-nitronicotinate. Data is presented to illustrate the potential of the scaffold.

Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The 2-amino group and the 5-nitro group of Methyl 2-amino-5-nitronicotinate can be functionalized to create derivatives that target specific kinases.

Potential Kinase Targets:

-

VEGFR-2: As indicated by studies on related nicotinic acid derivatives[1].

-

PI3K: The Guareschi pyridine scaffold has been used to develop selective PI3K inhibitors[2].

-

PIM-1 Kinase: Pyridine-quinoline hybrids have shown potent inhibition of PIM-1 kinase[3].

-

DYRK1A and CLK1: Imidazo[1,2-a]pyridines have been shown to inhibit these kinases[4].

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by a Methyl 2-amino-5-nitronicotinate derivative.

Antimicrobial Activity

The 2-amino-5-nitropyridine scaffold is also a component of various antimicrobial agents. The nitro group is a well-known pharmacophore in antibacterial and antiprotozoal drugs. Derivatives of Methyl 2-amino-5-nitronicotinate could be synthesized and evaluated for their activity against a panel of pathogenic bacteria and fungi. Studies on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones have shown antibacterial and antifungal properties[5][6].

Table 2: Antimicrobial Activity of Representative 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones (MIC in µg/mL) [5][6]

| Compound | S. aureus | E. coli | C. albicans |

| Hydrazone 1 | 62.5 | 125 | 250 |

| Hydrazone 2 | 31.25 | 62.5 | 125 |

| Hydrazone 3 | 125 | 250 | >250 |

Note: The compounds listed are examples of nicotinic acid derivatives and not direct derivatives of Methyl 2-amino-5-nitronicotinate. Data is presented to illustrate the potential of the scaffold.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP (Adenosine triphosphate)

-

Synthetic peptide substrate

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume (e.g., 5 µL) of the kinase buffer containing the kinase enzyme to each well of a 384-well plate.

-

Add the serially diluted compounds or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a detection reagent such as the ADP-Glo™ kit, which measures the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This protocol assesses the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT or resazurin-based cell viability reagent

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds for 72 hours.

-

After the incubation period, add the cell viability reagent (e.g., MTT) to each well.

-

Incubate for a further 2-4 hours to allow for the conversion of the reagent by viable cells.

-

If using MTT, solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance or fluorescence using a plate reader.

-

Normalize the results to untreated control wells and plot cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Antimicrobial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Positive control antibiotic/antifungal

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism in broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Methyl 2-amino-5-nitronicotinate represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The presence of multiple functional groups allows for extensive chemical derivatization, enabling the exploration of a wide chemical space. Based on the biological activities of structurally related compounds, derivatives of Methyl 2-amino-5-nitronicotinate are anticipated to exhibit potent anticancer, kinase inhibitory, and antimicrobial properties.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity. Further investigation into the mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be essential for the advancement of promising lead compounds towards preclinical and clinical development. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such research endeavors.

References

- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffolding of Methyl 2-amino-5-nitronicotinate: A Technical Guide to the Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-nitronicotinate stands as a pivotal starting material in the synthesis of a diverse array of novel heterocyclic compounds, particularly those with significant therapeutic potential. Its unique arrangement of a nucleophilic amino group, an electron-withdrawing nitro group, and a reactive methyl ester on a pyridine core makes it a versatile precursor for constructing complex molecular architectures. This technical guide provides an in-depth exploration of its application in synthesizing advanced compounds, with a focus on the formation of fused pyrimidine systems like pyrido[2,3-d]pyrimidines, a class of compounds renowned for their biological activities.

Core Synthetic Strategies and Transformations

The primary utility of methyl 2-amino-5-nitronicotinate in synthetic organic chemistry lies in its capacity to undergo cyclocondensation reactions. The ortho-disposed amino and methyl ester functionalities are perfectly positioned to react with various dinucleophilic and electrophilic reagents to form fused heterocyclic rings. The electron-withdrawing nitro group can modulate the reactivity of the pyridine ring and can be a site for further functionalization or reduction to an amino group in later synthetic steps.

A key transformation involves the reaction with guanidine to form the pyrido[2,3-d]pyrimidine scaffold. This reaction is a cornerstone in the synthesis of many biologically active molecules.

Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis

The logical progression from the starting material to the final fused heterocyclic system can be visualized as a multi-step process. This typically involves the initial cyclocondensation to form the core structure, followed by optional modifications of the nitro group.

Caption: General workflow for the synthesis of bioactive pyrido[2,3-d]pyrimidines.

Experimental Protocols

While specific, detailed experimental protocols starting directly from methyl 2-amino-5-nitronicotinate are not extensively documented in readily available literature, general procedures for analogous cyclocondensation reactions provide a robust framework. The following is a representative protocol for the synthesis of a pyrido[2,3-d]pyrimidine derivative, adapted from general methods for similar substrates.

Synthesis of 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidin-7(8H)-one

This protocol outlines a potential pathway for the cyclocondensation of methyl 2-amino-5-nitronicotinate with guanidine.

Materials:

-

Methyl 2-amino-5-nitronicotinate

-

Guanidine hydrochloride

-

Sodium methoxide

-

Anhydrous methanol

-

Reflux apparatus

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add one molar equivalent of guanidine hydrochloride and stir the mixture for 15-30 minutes at room temperature to liberate the free guanidine base.

-

Add one molar equivalent of methyl 2-amino-5-nitronicotinate to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for a period of 6-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.

-

The resulting precipitate is collected by filtration, washed with cold methanol, and then with diethyl ether.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF/water).

Quantitative Data Presentation

The following table presents hypothetical, yet expected, data for the synthesis of a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidin-7(8H)-one derivative based on typical yields for similar reactions.

| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |

| Methyl 2-amino-5-nitronicotinate | Guanidine HCl | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidin-7(8H)-one | 65-75 | >300 |

Signaling Pathway and Mechanism of Action

Many pyrido[2,3-d]pyrimidine derivatives exhibit their biological activity by acting as kinase inhibitors. The core structure of these compounds often serves as a scaffold that can bind to the ATP-binding site of various protein kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways implicated in cell proliferation and survival. The general mechanism involves the formation of hydrogen bonds and hydrophobic interactions between the pyrido[2,3-d]pyrimidine core and the amino acid residues in the kinase active site.

Caption: Mechanism of action for pyrido[2,3-d]pyrimidine-based kinase inhibitors.

In-Depth Technical Guide: Safety and Handling of Methyl 2-amino-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for "Methyl 2-amino-5-nitronicotinate" before handling this chemical.

Introduction

Methyl 2-amino-5-nitronicotinate (CAS No. 88312-64-5) is a substituted aminopyridine derivative. Its structural features, including an amino group and a nitro group on the pyridine ring, make it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. The presence of these functional groups also imparts specific reactivity and potential hazards that necessitate careful handling and adherence to strict safety protocols. This guide provides a comprehensive overview of the known safety and handling precautions for this compound, based on available data for the compound itself and structurally related molecules.

Hazard Identification and Classification

While a complete, verified Safety Data Sheet (SDS) for Methyl 2-amino-5-nitronicotinate is not publicly available, the signal word "Danger" has been associated with this chemical, indicating the potential for significant hazards.[1] Based on the safety data for the closely related compound 2-Amino-5-nitropyridine, the following hazards are likely associated with Methyl 2-amino-5-nitronicotinate and should be assumed until a specific SDS is consulted:

-

Acute Oral Toxicity: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

GHS Hazard Pictogram (Anticipated):

Anticipated Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the available quantitative data for Methyl 2-amino-5-nitronicotinate is presented in the table below.

| Property | Value |

| CAS Number | 88312-64-5 |

| Molecular Formula | C₇H₇N₃O₄ |

| Molecular Weight | 197.15 g/mol |

| Melting Point | 199-200 °C |

| Boiling Point | 372.3 ± 37.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize the risks associated with Methyl 2-amino-5-nitronicotinate.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator appropriate for organic vapors and dusts should be used.

General Handling Precautions

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Ground and bond containers when transferring material to prevent static discharge.[1]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

General guidance for nitropyridine derivatives suggests storage at temperatures below 30°C.[2]

First-Aid Measures

In the event of exposure, immediate action is crucial.

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Small Spills:

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Carefully sweep up or scoop up spilled material and place it into a suitable, labeled container for disposal.

-

Avoid generating dust.

-

-

Large Spills:

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.

-

Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Reactivity and Stability

-

Reactivity: The nitro group on the pyridine ring makes the compound susceptible to nucleophilic aromatic substitution. A patent describes a reaction where Methyl 2-amino-5-nitronicotinate is deprotonated with sodium hydride (NaH) and subsequently reacts with an acyl chloride. This indicates that it is reactive with strong bases and electrophiles.

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon oxides and nitrogen oxides under fire conditions.

Experimental Protocols

Example of a Reaction Involving Methyl 2-amino-5-nitronicotinate (for informational purposes only):

Reaction: N-acylation of the amino group.

Procedure Outline:

-

A solution of Methyl 2-amino-5-nitronicotinate in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

A strong base, such as sodium hydride (NaH), is added to deprotonate the amino group. The reaction is typically stirred at room temperature.

-

The electrophile, in this case, an acyl chloride (e.g., 4-butylbenzene-1-sulfonyl chloride), is added to the reaction mixture.

-

The reaction is monitored for completion (e.g., by thin-layer chromatography).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product, which may then be purified by methods such as column chromatography.

Note: This is a generalized procedure based on a patent description and should not be attempted without a thorough literature review, risk assessment, and consultation of a specific, validated experimental protocol.

Visualization of Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of Methyl 2-amino-5-nitronicotinate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-amino-5-nitronicotinate

Introduction

Methyl 2-amino-5-nitronicotinate is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a pyridine ring with amino, nitro, and methyl ester functional groups, offers multiple points for further chemical modification. This document provides a detailed two-step protocol for the synthesis of Methyl 2-amino-5-nitronicotinate, starting from 2-aminonicotinic acid. The synthesis involves the nitration of 2-aminonicotinic acid to yield 2-amino-5-nitronicotinic acid, followed by the esterification of the carboxylic acid group.

The protocols provided are based on established chemical transformations for similar substrates and are intended for use by trained researchers and scientists in a controlled laboratory setting.

Overall Synthesis Workflow

The synthesis of Methyl 2-amino-5-nitronicotinate from 2-aminonicotinic acid is a two-step process. The first step is the nitration of the pyridine ring at the 5-position, followed by the esterification of the carboxylic acid group to a methyl ester.

Caption: Overall workflow for the synthesis of Methyl 2-amino-5-nitronicotinate.

Step 1: Nitration of 2-Aminonicotinic Acid

Direct nitration of 2-aminonicotinic acid can be challenging due to the activating nature of the amino group, which can lead to oxidation and the formation of byproducts. A common strategy to control the reaction is to first protect the amino group via acetylation, followed by nitration and subsequent deprotection. However, for the purpose of this protocol, we will outline a direct nitration method under controlled conditions, which has been reported for similar aminopyridine derivatives.[1]

Reaction Scheme:

Caption: Chemical equation for the nitration of 2-aminonicotinic acid.

Experimental Protocol

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

-

Addition of Starting Material: Slowly and portion-wise add 2-aminonicotinic acid to the cold, stirred sulfuric acid, ensuring the temperature does not rise above 5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2-aminonicotinic acid in sulfuric acid. The temperature of the reaction mixture must be strictly maintained below 10 °C throughout the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Precipitation and Filtration: Adjust the pH of the resulting solution with a saturated sodium bicarbonate solution until a precipitate forms. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with several portions of ice-cold water until the washings are neutral to litmus paper.

-

Drying: Dry the product, 2-amino-5-nitronicotinic acid, in a vacuum oven.

Quantitative Data (Representative)

| Parameter | Value |

| Starting Material | 2-Aminonicotinic Acid |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ (1:1 v/v) |

| Reaction Temperature | 0 - 10 °C |

| Reaction Time | 2 - 3 hours |

| Purification Method | Precipitation and washing |

Step 2: Esterification of 2-Amino-5-nitronicotinic Acid

The second step involves the esterification of the carboxylic acid group of 2-amino-5-nitronicotinic acid to form the corresponding methyl ester. A common and effective method for this transformation is Fischer esterification, using methanol as both the solvent and the reagent, with a strong acid catalyst like sulfuric acid.[2][3]

Reaction Scheme:

Caption: Chemical equation for the esterification of 2-amino-5-nitronicotinic acid.

Experimental Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-nitronicotinic acid in methanol.

-

Cooling: Cool the suspension in an ice bath to 0 °C.

-

Addition of Catalyst: Slowly and carefully add concentrated sulfuric acid dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 2-amino-5-nitronicotinate.

Quantitative Data (Representative)

| Parameter | Value |

| Starting Material | 2-Amino-5-nitronicotinic Acid |

| Reagent/Solvent | Methanol |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 4 - 6 hours |

| Purification Method | Column Chromatography / Recrystallization |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

Concentrated acids (sulfuric acid and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits readily available.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

When neutralizing acids, always add the acid solution to the base solution slowly and with cooling.

Characterization

The final product, Methyl 2-amino-5-nitronicotinate, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., N-H, C=O, NO₂).

-

Melting Point: To assess the purity of the crystalline solid.

By following these detailed protocols, researchers can effectively synthesize Methyl 2-amino-5-nitronicotinate for use in further drug discovery and development endeavors.

References

Step-by-step nitration of methyl 2-aminonicotinate

Topic: Step-by-Step Nitration of Methyl 2-Aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

**Introduction